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Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen in the study of

autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple

sclerosis (MS). The peptide fragment spanning amino acids 35-55, MOG (35-55), is widely

used to induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, a

common animal model for MS.[1][2] The immune response in this model is primarily driven by

CD4+ T-cells that recognize the MOG (35-55) peptide presented by MHC class II molecules (I-

Ab in C57BL/6 mice).[3][4] However, a role for MOG (35-55) specific CD8+ T-cells has also

been identified.[5][6][7]

Flow cytometry is an indispensable tool for the identification, enumeration, and functional

characterization of these rare, antigen-specific T-cell populations. This application note

provides detailed protocols for three key flow cytometry-based assays: MHC Class II Tetramer

Staining for direct enumeration, Intracellular Cytokine Staining (ICS) for functional profiling, and

CFSE Proliferation Assay for measuring antigen-specific expansion.
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MHC Class II Tetramer Staining: This technique utilizes fluorescently labeled tetramers of

MHC class II molecules (e.g., I-Ab) complexed with the MOG (35-55) peptide. These

tetramers bind with high avidity to the T-cell receptors (TCRs) of MOG-specific CD4+ T-cells,

allowing for their direct visualization and quantification, regardless of their functional state.[3]

[8]

Intracellular Cytokine Staining (ICS): This assay measures the functional response of T-cells.

Cells are first re-stimulated in vitro with the MOG (35-55) peptide. A protein transport inhibitor

(like Brefeldin A) is added to trap cytokines within the cell.[5] Subsequently, cells are stained

for surface markers, permeabilized, and stained for intracellular cytokines like IFN-γ, IL-17,

and TNF-α to identify effector phenotypes (e.g., Th1, Th17).[9][10]

CFSE Proliferation Assay: To assess the proliferative capacity of MOG-specific T-cells,

lymphocytes are labeled with Carboxyfluorescein succinimidyl ester (CFSE). Upon cell

division, the dye is distributed equally between daughter cells, resulting in a halving of

fluorescence intensity.[7][11] By stimulating the labeled cells with MOG (35-55) peptide and

analyzing the CFSE dilution via flow cytometry, one can quantify the percentage of dividing

cells.[7]

Experimental Protocols
Protocol 1: Direct Enumeration with I-Ab MOG (35-55)
Tetramers
This protocol is for the direct staining of MOG-specific CD4+ T-cells from single-cell

suspensions of lymphoid organs or the CNS.

Materials:

Single-cell suspension from spleen, lymph nodes, or CNS.

FCM Buffer: PBS with 2% FCS and 0.05% Sodium Azide.[3]

Fc Block (e.g., anti-CD16/32).

PE-conjugated I-Ab MOG (35-55) Tetramer (e.g., from MBL Life Science).[3]
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Negative Control Tetramer (e.g., I-Ab with an irrelevant peptide).[3]

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD44, anti-CD8, anti-B220.

Viability Dye (e.g., 7-AAD or Ghost Dye).[3]

12x75 mm flow cytometry tubes.

Procedure:

Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes). For

CNS tissue, perform a Percoll gradient separation to isolate mononuclear cells.

Resuspend cells at a concentration of 2 x 107 cells/mL in FCM buffer.

Add 50 µL of the cell suspension (1 x 106 cells) to a flow cytometry tube.[3]

Add Fc Block to prevent non-specific antibody binding and incubate for 5-10 minutes at room

temperature.[3]

Add 10 µL of the PE-conjugated I-Ab MOG (35-55) Tetramer. Vortex gently.[3]

Incubate for 30-60 minutes at 4°C, protected from light.[3]

Add the cocktail of surface-staining antibodies (e.g., anti-CD4, anti-CD44) and incubate for

an additional 20-30 minutes at 4°C in the dark.[3]

Wash the cells by adding 1 mL of FCM buffer and centrifuging at 400 x g for 5 minutes.[3]

Aspirate the supernatant and resuspend the cell pellet in 400 µL of FCM buffer.[3]

Add the viability dye according to the manufacturer's instructions just before analysis.[3]

Acquire samples on a flow cytometer. Gate on live, singlet, lymphocytes, then CD4+ cells,

and finally identify the Tetramer+ CD44high population.[12]

Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol is for the functional analysis of MOG-specific T-cells following peptide stimulation.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://www.researchgate.net/figure/ncreased-frequency-of-MOG35-55-specific-conventional-CD4-Tcells-in-MOG--NF-M--mice_fig5_304361551
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386383?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Single-cell suspension from spleen or lymph nodes.

Complete RPMI medium.

MOG (35-55) peptide (concentration 20-100 µM).[5][6]

Protein Transport Inhibitor (e.g., Brefeldin A, 10 µg/mL).[5]

PMA and Ionomycin (for positive control).

Surface-staining antibodies (e.g., anti-CD4, anti-CD8).

Viability Dye.

Fixation/Permeabilization Buffer Kit (e.g., from eBioscience or BD Biosciences).[13]

Intracellular-staining antibodies (e.g., anti-IFN-γ, anti-IL-17, anti-TNF-α).[5][9]

Procedure:

Prepare a single-cell suspension and resuspend cells to 5 x 106 cells/mL in complete RPMI.

Plate 1 x 106 cells per well in a 96-well round-bottom plate.

Create stimulation conditions: Unstimulated (medium only), MOG (35-55) peptide, and

Positive Control (PMA/Ionomycin).

Add MOG (35-55) peptide to the appropriate wells to a final concentration of 20-100 µg/mL.

Incubate for 1-2 hours at 37°C, 5% CO2.

Add Brefeldin A to all wells to a final concentration of 10 µg/mL.[5]

Incubate for an additional 4-5 hours at 37°C, 5% CO2.[5]

Harvest cells and wash with FCM buffer.
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Perform viability and surface marker staining as described in Protocol 1 (Steps 8-9, then

surface staining).

Wash cells and proceed with fixation and permeabilization according to the kit

manufacturer's protocol.[13]

Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-IL-17) and incubate for 30

minutes at 4°C, protected from light.

Wash cells with permeabilization buffer, then resuspend in FCM buffer for analysis.

Acquire samples on a flow cytometer. Gate on live, singlet, CD4+ (or CD8+) T-cells and

analyze cytokine expression.[5]

Protocol 3: CFSE Proliferation Assay
This protocol measures the proliferative response of T-cells to MOG (35-55) peptide.

Materials:

Single-cell suspension from draining lymph nodes of immunized mice.

PBS.

CFSE (Carboxyfluorescein succinimidyl ester) stock solution.

Complete RPMI medium.

MOG (35-55) peptide.[7]

Surface-staining antibodies (e.g., anti-CD4, anti-CD8).

Viability Dye.

Procedure:

Prepare a single-cell suspension from draining lymph nodes of MOG (35-55)-immunized

mice.[7]
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Wash cells twice with PBS. Resuspend at 1 x 107 cells/mL in PBS.

Add CFSE to a final concentration of 1-5 µM. Mix quickly and incubate for 10 minutes at

37°C, protected from light.

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

Incubate on ice for 5 minutes. Wash cells three times with complete RPMI to remove excess

CFSE.

Resuspend cells at 1 x 106 cells/mL and plate in a 96-well plate.

Add MOG (35-55) peptide (20 µg/mL) or leave unstimulated.[11]

Culture for 3-5 days at 37°C, 5% CO2.[7][11]

Harvest cells and perform viability and surface marker staining for CD4 and CD8.[11]

Acquire samples on a flow cytometer. Gate on live, CD4+ or CD8+ T-cells and analyze the

histogram of CFSE fluorescence to identify peaks corresponding to successive generations

of divided cells.[7]

Data Presentation
Quantitative data from flow cytometry analysis of MOG-specific T-cells can vary based on the

mouse model, disease state, and tissue analyzed. The tables below summarize representative

findings from published literature.

Table 1: Frequency of MOG-Specific CD4+ T-Cells in CNS of EAE Mice

Immunogen
CNS T-Cell
Population

Frequency (%) Citation

Full-length MOG
Tetramer-positive
CD4+ T-cells

19.6 ± 4.0 [4]

MOG (35-55) peptide
Tetramer-positive

CD4+ T-cells
2.5 ± 0.3 [4]
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| MOG ECD (1-125) | Tetramer-positive CD4+ T-cells | 6.8 ± 1.2 |[4] |

Table 2: Cytokine Profile of CNS-Infiltrating T-Cells in EAE

T-Cell Type
Cytokine Positive
Population

Frequency (%) Citation

CD4+ T-cells IFN-γ+ ~10-15 [14]

CD4+ T-cells IL-17+ ~2-4 [9][14]

CD8+ T-cells IFN-γ+ ~15-25 [14]

| CD8+ T-cells | IL-17+ | ~1-2 |[14] |

Table 3: Proliferative Response of Splenocytes from EAE Mice

Stimulation
Responding
Population

Proliferation (%) Citation

MOG (35-55) CD4+ T-cells ~25-30 [11]

| MOG (40-54) | CD8+ T-cells | ~20-25 |[11] |
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Caption: Experimental workflow for flow cytometry analysis of MOG-specific T-cells.
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Caption: TCR recognition of MOG (35-55) peptide leading to T-cell activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. neurology.org [neurology.org]

2. academic.oup.com [academic.oup.com]

3. mblbio.com [mblbio.com]

4. academic.oup.com [academic.oup.com]

5. Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained
CNS inflammation during chronic EAE - PMC [pmc.ncbi.nlm.nih.gov]

6. mednexus.org [mednexus.org]

7. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin
Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice
[frontiersin.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b13386383/docs?utm_src=pdf-body-img#application-note-flow-cytometry-analysis-of-mog-35-55-specific-t-cells
https://www.benchchem.com/product/b13386383?utm_src=pdf-custom-synthesis#bc-rfq
https://www.neurology.org/doi/10.1212/NXI.0000000000000022
https://academic.oup.com/immunohorizons/article-pdf/8/9/729/61424723/ih2400069.pdf
https://www.mblbio.com/bio/dtl/dtlfiles/TS-M704-v6.pdf
https://academic.oup.com/immunohorizons/article/8/9/729/7952835
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752735/
https://mednexus.org/doi/10.1097/CM9.0000000000000551
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2011.00017/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2011.00017/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2011.00017/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386383?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Myelin-specific regulatory T cells accumulate in the CNS but fail to control autoimmune
inflammation - PMC [pmc.ncbi.nlm.nih.gov]

9. Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-
like disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

10. academic.oup.com [academic.oup.com]

11. dovepress.com [dovepress.com]

12. researchgate.net [researchgate.net]

13. Targeted Expression of Myelin Autoantigen in the Periphery Induces Antigen-Specific T
and B Cell Tolerance and Ameliorates Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of MOG (35-
55) Specific T-Cells]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13386383/docs#application-note-flow-cytometry-
analysis-of-mog-35-55-specific-t-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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